![molecular formula C27H31N3O5S3 B3981822 1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide](/img/structure/B3981822.png)
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide
Overview
Description
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide is a complex organic compound with a unique structure that includes benzenesulfonyl groups, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups are introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperazine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the Methylphenylmethylsulfanyl Group: This group is introduced through a nucleophilic substitution reaction using a suitable thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzenesulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the carboxamide and methylphenylmethylsulfanyl groups.
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine: Lacks the benzenesulfonyl groups.
Uniqueness
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S3/c1-22-9-8-10-23(19-22)21-36-18-15-28-27(31)26-20-29(37(32,33)24-11-4-2-5-12-24)16-17-30(26)38(34,35)25-13-6-3-7-14-25/h2-14,19,26H,15-18,20-21H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDXUTGLMDBWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3981756.png)
![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
![2-(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)
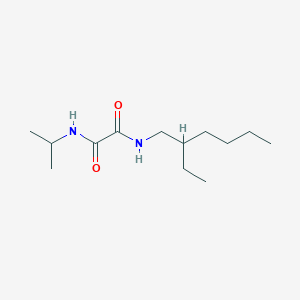
![4-(acetylamino)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B3981792.png)
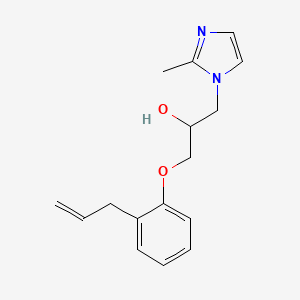
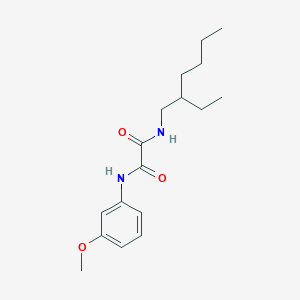
![(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3981804.png)
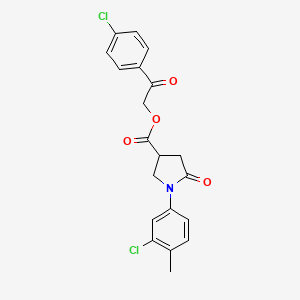
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)
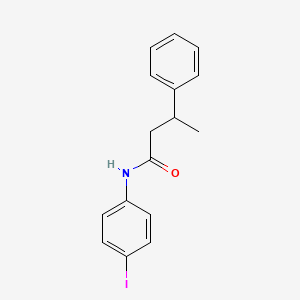
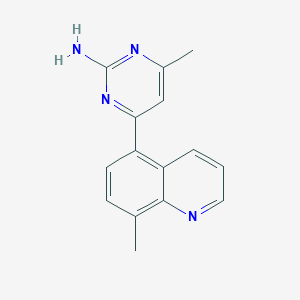
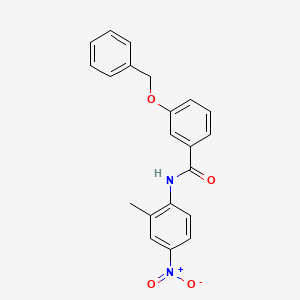
![N-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3981860.png)
